1-Benzoylazetidine-3-carboxylic acid
CAS No.: 97639-63-9
Cat. No.: VC2360897
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97639-63-9 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 1-benzoylazetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |
| Standard InChI Key | ZJMHNHJCFPFOSG-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |
Introduction
The compound commonly referred to as "1-Benzylazetidine-3-carboxylic acid" (CAS 94985-27-0) is a heterocyclic organic molecule with applications in pharmaceutical and agrochemical research. Below is a structured analysis of its properties, synthesis, and applications based on peer-reviewed data and patents.
Synthesis Methods
Route 1: Cyclization and Functionalization
-
Starting Material: 1-Benzylazetidin-3-ol reacts with methanesulfonyl chloride to form a mesylate intermediate .
-
Cyanide Substitution: Treatment with sodium cyanide yields 1-benzyl-3-cyanoazetidine .
-
Hydrolysis: Saturated barium hydroxide hydrolysis converts the nitrile to a carboxylic acid (80% yield) .
-
Debenzylation: Hydrogenation with palladium on carbon removes the benzyl group, yielding azetidine-3-carboxylic acid (90% yield) .
Route 2: Epoxy Halide Cyclization
-
Reaction of epichlorohydrin with benzylamine in aqueous triethylamine produces 1-benzylazetidin-3-ol, followed by oxidation to the carboxylic acid .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 327.5 ± 35.0 °C (predicted) | |
| Density | 1.253 ± 0.06 g/cm³ (predicted) | |
| pKa | 2.72 ± 0.20 (predicted) | |
| Storage Conditions | 2–8°C |
Applications and Research Findings
Agricultural Use
-
Plant Growth Regulation: Serves as an intermediate for azetidine-3-carboxylic acid derivatives, which induce male sterility in plants for hybrid seed production .
Pharmaceutical Research
-
Immunosuppression: The derivative 1-{4-[(4-Phenyl-5-trifluoromethyl-2-thienyl)methoxy]benzyl}azetidine-3-carboxylic acid (MRL-A) acts as a sphingosine-1-phosphate-1 receptor agonist, showing potential in autoimmune disease treatment .
-
Metabolic Activation: In vivo studies in rats revealed irreversible protein binding, particularly to lysine residues in long-chain acyl-CoA synthetase-1 (ACSL1), suggesting risks of off-target effects .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H319 (Eye irritation) | P305+P351+P338 (Eye rinsing) | |
| H335 (Respiratory irritation) | P264 (Gloves/face shield) | |
| H315 (Skin irritation) | P280 (Protective clothing) |
Key Patents and Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume